molecular formula C8H16N4O B13645616 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B13645616
M. Wt: 184.24 g/mol
InChI Key: JTTLFTFEFJFHKU-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a synthetic organic compound featuring a 1,2,4-triazole ring substituted with methyl and propyl groups, coupled with an ethanolamine backbone. The triazole moiety is a hallmark of bioactive molecules, often associated with antifungal, antiviral, or anticancer properties . Its molecular framework combines rigidity (from the triazole ring) and hydrophilicity (from the ethanolamine group), which may influence solubility, bioavailability, and target binding efficiency.

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

2-amino-2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C8H16N4O/c1-3-4-7-10-8(6(9)5-13)12(2)11-7/h6,13H,3-5,9H2,1-2H3

InChI Key

JTTLFTFEFJFHKU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C(CO)N)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides for the formation of oxazolines and sulfating agents for the production of dimethylaziridine . Reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance reaction rates.

Major Products

Major products formed from these reactions include oxazolines, dimethylaziridine, and various substituted triazoles .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

Triazole-containing compounds are well-documented for their antifungal activity. For example:

  • Fluconazole: A widely used antifungal agent with two triazole rings. Unlike the target compound, fluconazole lacks the ethanolamine group, which may reduce its solubility in polar solvents. Fluconazole’s MIC (Minimum Inhibitory Concentration) against Candida albicans is ~1–2 μg/mL, whereas the target compound’s structural analog (an imidazolylindol-propanol) demonstrated a MIC of 0.001 μg/mL in fluorometric screening .
  • Itraconazole: Features a triazole ring linked to a long alkyl chain. Its lipophilicity enhances tissue penetration but limits aqueous solubility. The target compound’s ethanolamine group may address this limitation.

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Key Structural Features MIC (μg/mL) vs. C. albicans Solubility Profile
Target Compound 1,2,4-triazole + ethanolamine Not reported Moderate (predicted)
Fluconazole Bis-triazole + hydroxyl group 1–2 High
Imidazolylindol-propanol (Analog) Imidazole + propanol chain 0.001 Low (hydrophobic core)
Ethanolamine-Based Analogs

Ethanolamine derivatives are explored for their ability to enhance membrane permeability. A catalog entry from Enamine Ltd. lists 2-amino-2-(1-methylcyclopropyl)ethan-1-ol, which replaces the triazole ring with a methylcyclopropyl group . This substitution eliminates the heterocyclic aromaticity, likely reducing interactions with fungal cytochrome P450 enzymes (a target of azole antifungals). However, the cyclopropyl group may improve metabolic stability.

Heterocyclic Variations

Replacing the triazole with other heterocycles alters bioactivity:

  • Imidazole Derivatives: The study by Pagniez and Pape identified an imidazolylindol-propanol compound with exceptional antifungal potency (MIC: 0.001 μg/mL) . The imidazole ring’s smaller size compared to triazole may enhance binding specificity but reduce stability under oxidative conditions.
  • Pyrazole Derivatives : Pyrazole-containing analogs often exhibit reduced antifungal activity but improved pharmacokinetics due to lower metabolic degradation.

Key Research Findings and Limitations

  • Antifungal Potential: While direct data on the target compound is unavailable, its structural similarity to high-potency imidazole/triazole derivatives suggests plausible activity against Candida spp. and Aspergillus fumigatus. The ethanolamine group could synergize with the triazole to improve water solubility, a common drawback of azole antifungals .
  • Synthetic Accessibility: The compound’s synthesis likely follows routes similar to other triazole-ethanolamine hybrids, involving Huisgen cycloaddition for triazole formation and subsequent amine functionalization.
  • Gaps in Data: No explicit MIC values, toxicity profiles, or in vivo efficacy data are provided in the evidence. Further studies are required to validate its pharmacokinetic and safety parameters.

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